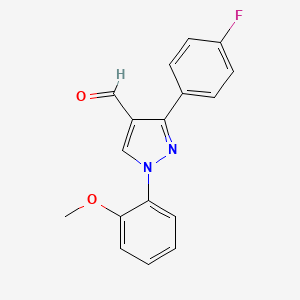
3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a fluorophenyl group at the 3-position, a methoxyphenyl group at the 1-position, and an aldehyde group at the 4-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with an appropriate 1,3-diketone or β-keto ester to form the pyrazole ring.
Introduction of Substituents: The fluorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Formylation: The aldehyde group is introduced at the 4-position of the pyrazole ring using formylation reactions such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and methoxyphenyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 3-(4-Methylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the fluorine atom in the fluorophenyl group. Fluorine atoms can significantly alter the electronic properties of the compound, affecting its reactivity, stability, and biological activity. This makes it distinct from its chlorinated, brominated, and methylated analogs.
Properties
Molecular Formula |
C17H13FN2O2 |
|---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-(2-methoxyphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13FN2O2/c1-22-16-5-3-2-4-15(16)20-10-13(11-21)17(19-20)12-6-8-14(18)9-7-12/h2-11H,1H3 |
InChI Key |
KOOBXRCLKFYSNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


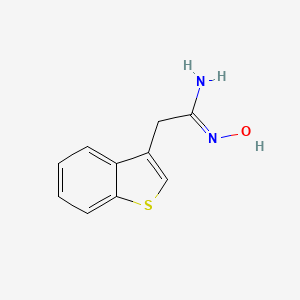
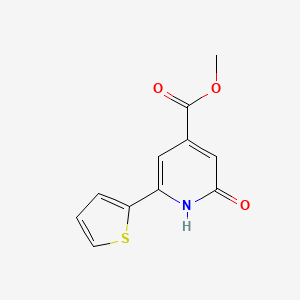
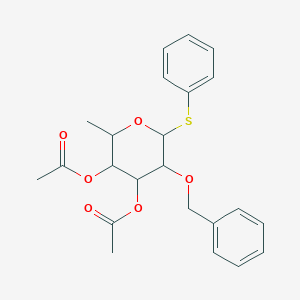
![2-(4-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14861802.png)

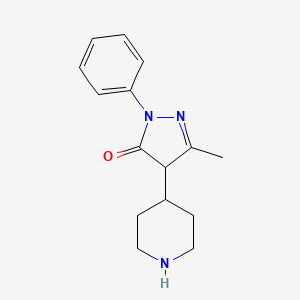
![(2E)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B14861819.png)
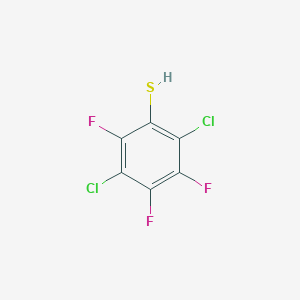

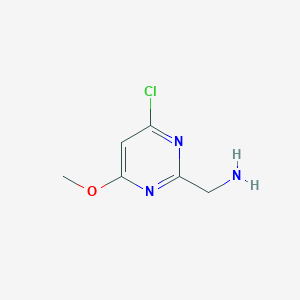
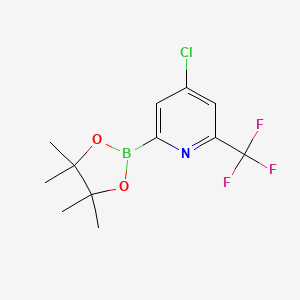
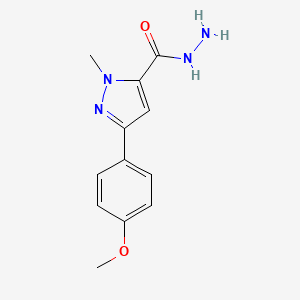
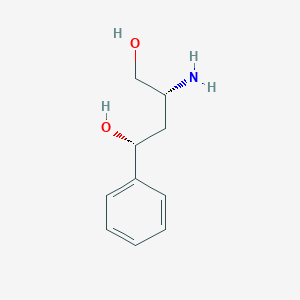
![5-Methoxy-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]](/img/structure/B14861863.png)
